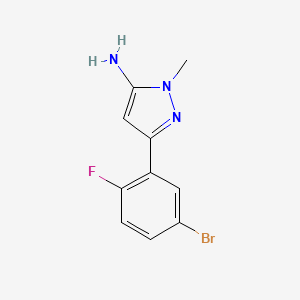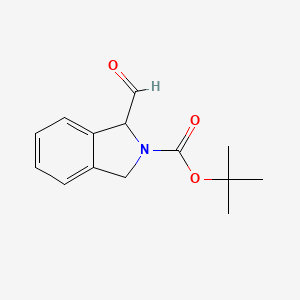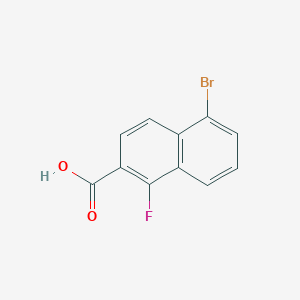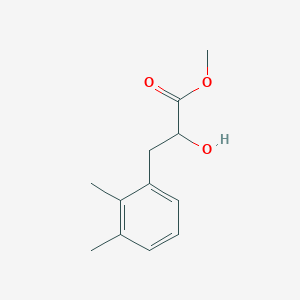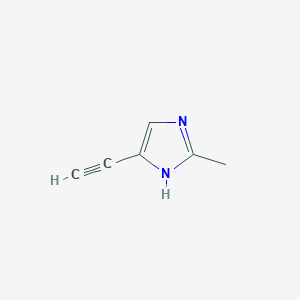
4-ethynyl-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethynyl-2-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The ethynyl and methyl substituents on the imidazole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylimidazole and ethynyl halides.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring and facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethynyl halide reacts with the deprotonated imidazole to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethynyl-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized imidazoles.
Wissenschaftliche Forschungsanwendungen
4-ethynyl-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-ethynyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions, affecting the function of metalloenzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-4-methyl-1H-imidazole: This compound has similar structural features but lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-methylimidazole: Another related compound, which is simpler in structure and has different chemical properties.
Uniqueness
The presence of the ethynyl group in 4-ethynyl-2-methyl-1H-imidazole makes it unique compared to other imidazole derivatives. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H6N2 |
|---|---|
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
5-ethynyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-5(2)8-6/h1,4H,2H3,(H,7,8) |
InChI-Schlüssel |
PQLPNFNMYKSZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


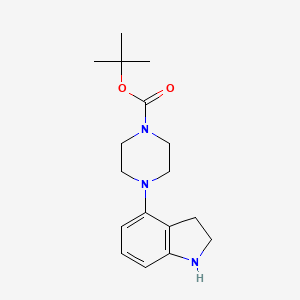
amine](/img/structure/B13559634.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
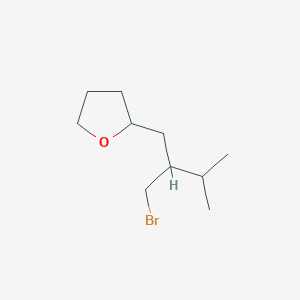
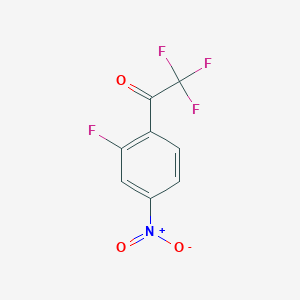

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
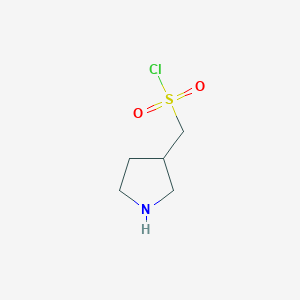
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
